molecular formula C11H14N2O B14914828 4-(1-Pyrrolidinyl)benzaldehyde oxime

4-(1-Pyrrolidinyl)benzaldehyde oxime

Cat. No.: B14914828
M. Wt: 190.24 g/mol
InChI Key: LHLQIBZOQKKJHS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Pyrrolidinyl)benzaldehyde oxime is a functionalized aromatic oxime derivative characterized by a pyrrolidine substituent directly attached to the benzaldehyde core. This compound is synthesized via nucleophilic substitution of 4-(bromomethyl)benzaldehyde with pyrrolidine, followed by oxime formation . Its structure combines the electron-donating pyrrolidinyl group with the reactive oxime moiety (–CH=N–OH), making it a versatile intermediate in polymer chemistry and materials science. Studies highlight its slower reaction kinetics in allylboration reactions compared to simpler aldehydes, attributed to steric and electronic effects of the pyrrolidine group .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(NE)-N-[(4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14N2O/c14-12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6,9,14H,1-2,7-8H2/b12-9+

InChI Key

LHLQIBZOQKKJHS-FMIVXFBMSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=N/O

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)benzaldehyde oxime typically involves the condensation of 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Pyrrolidinyl)benzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(1-Pyrrolidinyl)benzonitrile.

    Reduction: Formation of 4-(1-Pyrrolidinyl)benzylamine.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(1-Pyrrolidinyl)benzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-Pyrrolidinyl)benzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The reactivity and applications of 4-(1-Pyrrolidinyl)benzaldehyde oxime are best understood through comparison with structurally related benzaldehyde oxime derivatives. Key compounds and their properties are summarized below:

Compound Name Key Structural Features Reactivity (Conversion Time) pKa (Oxime) Applications References
This compound Pyrrolidine directly attached to benzene Slow (overnight heating) Not reported Polymer functionalization
Benzaldehyde oxime Unsubstituted benzene core Fast (75 min for full conversion) 11.3 ± 0.1 Reference compound in allylboration
4-(Pyrrolidinylmethyl)benzaldehyde oxime Pyrrolidine attached via CH₂ spacer Fast (95 min for full conversion) Not reported Polymer chemistry (enhanced reactivity)
2-Hydroxybenzaldehyde oxime Phenolic –OH group at ortho position Not reported 9.1 ± 0.1 Lower pKa due to intramolecular H-bonding
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime Trifluoromethyl and dimethylamino groups Not reported 10.4 (predicted) Potential insecticidal/antiviral applications

Key Findings

Electronic and Steric Effects :

  • The direct attachment of the pyrrolidinyl group in this compound introduces steric hindrance and electron-donating effects, slowing its reactivity in allylboration reactions compared to benzaldehyde .
  • In contrast, 4-(pyrrolidinylmethyl)benzaldehyde oxime, with a methylene spacer, exhibits reactivity comparable to benzaldehyde due to reduced steric constraints .

pKa Trends: Electron-withdrawing groups (e.g., –NO₂) or intramolecular H-bonding (e.g., in 2-hydroxybenzaldehyde oxime) lower oxime pKa values, enhancing acidity. The unsubstituted benzaldehyde oxime has a pKa of 11.3, while 2-hydroxybenzaldehyde oxime is significantly more acidic (pKa = 9.1) .

Biological and Material Applications: Polymer Chemistry: this compound is used to functionalize diene copolymers, though its slow kinetics necessitate prolonged reaction times .

Data Tables

Table 1: Reactivity in Allylboration Reactions

Compound Conversion Time (Full) Reaction Conditions
Benzaldehyde oxime 75 min 60°C, DCl₃ solvent
This compound Overnight 60°C, DCl₃ solvent
4-(Pyrrolidinylmethyl)benzaldehyde oxime 95 min 60°C, DCl₃ solvent

Data from polymer functionalization studies

Table 2: pKa Values of Selected Oximes

Compound pKa
Benzaldehyde oxime 11.3 ± 0.1
2-Hydroxybenzaldehyde oxime 9.1 ± 0.1
4-Methoxybenzaldehyde oxime 11.4 ± 0.1

Data from spectroscopic and computational studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Pyrrolidinyl)benzaldehyde oxime, and how can reaction efficiency be maximized?

  • Methodological Answer : The oxime is typically synthesized by reacting 4-(1-Pyrrolidinyl)benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol or methanol). Excess NH₂OH·HCl is required to drive the reaction to completion, as unreacted aldehyde can complicate purification. Sodium acetate or pyridine is often added to neutralize HCl byproducts . Post-synthesis, the oxime can be extracted via solvent partitioning (e.g., ethyl acetate/water) and purified using recrystallization or column chromatography. Purity should be verified by HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often involve acetonitrile/water gradients .
  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: the oxime proton (δ ~8.5–9.0 ppm) and pyrrolidine protons (δ ~2.0–3.3 ppm). ¹³C NMR will confirm the aldehyde-to-oxime conversion (C=N peak at ~150–160 ppm) .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: ~66%, H: ~6.5%, N: ~11%) .

Advanced Research Questions

Q. What kinetic and mechanistic insights exist for reactions involving this compound?

  • Methodological Answer : Kinetic studies using RuCl₃ as a catalyst reveal pseudo-first-order dependence on oxidizing agents (e.g., BAB [benzaldehyde ammoximation byproduct]) and fractional-order dependence on [HClO₄]. Rate constants (k) increase with [oxime] but decrease with acid concentration, suggesting a proton-dependent transition state. Mechanistic pathways may involve imine intermediates (from aldehyde-ammonia condensation) or hydroxylamine-mediated oxidation, as shown in benzaldehyde ammoximation studies . Advanced techniques like stopped-flow spectroscopy or online IR can capture transient intermediates .

Q. How does the pyrrolidinyl substituent influence the reactivity of this compound in polymer functionalization?

  • Methodological Answer : The pyrrolidinyl group introduces steric hindrance and electron-donating effects, slowing reaction kinetics in allylboration-based polymer functionalization. For example, 4-(1-Pyrrolidinyl)benzaldehyde requires overnight heating for full conversion with poly(dienes), whereas unsubstituted benzaldehyde reacts within 75 minutes. This is attributed to reduced electrophilicity at the aldehyde carbon due to the pyrrolidine ring’s electron-donating nature. Monitoring via ¹H NMR (δ = 3.28 ppm for pyrrolidine protons) confirms functional group incorporation .

Q. What contradictions exist in reported thermal stability data for polyimides derived from 4-(1-Pyrrolidinyl)benzaldehyde precursors?

  • Methodological Answer : Polyimides synthesized from 4-(1-Pyrrolidinyl)benzaldehyde-based diamines exhibit conflicting thermal stability reports. Some studies show decomposition onset at ~350°C (TGA, N₂ atmosphere), while others report lower stability (~300°C) due to residual solvent (e.g., NMP) or incomplete imidization. Resolving this requires standardized protocols: pre-drying polymers at 150°C under vacuum and using identical heating rates (e.g., 10°C/min) in TGA . DSC can further detect glass transition temperatures (Tg ~250–280°C), correlating with backbone rigidity .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., reaction rates or thermal properties), control experiments should isolate variables such as solvent purity, catalyst batch, or atmospheric conditions (O₂ vs. N₂).
  • Advanced Characterization : Use WAXD to assess crystallinity in polymers, as amorphous regions may explain solubility variations in solvents like DMF or DMSO .
  • Computational Modeling : DFT calculations can predict electron density at the aldehyde carbon, aiding in rationalizing reactivity differences between substituted and unsubstituted benzaldehyde derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.